molecular formula C5H9NO2 B8427579 (5R)-5-Ethyloxazolidine-2-one

(5R)-5-Ethyloxazolidine-2-one

Cat. No.: B8427579
M. Wt: 115.13 g/mol
InChI Key: ZSIFASRPEVGACI-SCSAIBSYSA-N
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Description

(5R)-5-Ethyloxazolidine-2-one is a chiral oxazolidinone derivative characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The (5R) configuration denotes the stereochemistry at the fifth position, where an ethyl substituent is attached (Fig. 1). Oxazolidinones are widely studied for their utility as intermediates in organic synthesis, chiral auxiliaries, and bioactive molecules. This compound’s synthesis typically involves cyclization of β-amino alcohols with phosgene derivatives or via enantioselective catalytic methods to achieve the desired stereochemistry .

Key applications include its use in asymmetric synthesis for constructing stereocenters in natural products and pharmaceuticals. Its rigid ring structure and stereochemical stability make it valuable in crystallographic studies to analyze puckering conformations and intermolecular interactions .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(5R)-5-ethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H9NO2/c1-2-4-3-6-5(7)8-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1

InChI Key

ZSIFASRPEVGACI-SCSAIBSYSA-N

Isomeric SMILES

CC[C@@H]1CNC(=O)O1

Canonical SMILES

CCC1CNC(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazolidinones exhibit diverse properties depending on substituents and stereochemistry. Below, (5R)-5-Ethyloxazolidine-2-one is compared with analogous compounds:

Structural Analogues

5-Methyloxazolidine-2-one : Lacks the ethyl group, reducing steric hindrance. This results in higher solubility in polar solvents but lower thermal stability compared to the ethyl derivative .

(5S)-5-Ethyloxazolidine-2-one : The (5S) enantiomer displays identical physical properties (melting point, solubility) but opposite optical activity. Stereochemical differences impact its utility in asymmetric catalysis .

5-Propyloxazolidine-2-one : The longer alkyl chain increases hydrophobicity and melting point (e.g., 112°C vs. 98°C for the ethyl derivative) but reduces ring puckering flexibility due to steric strain .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL, H₂O) LogP
(5R)-5-Ethyloxazolidine-2-one 129.16 98–101 25.3 0.87
5-Methyloxazolidine-2-one 101.10 85–88 48.9 0.45
5-Propyloxazolidine-2-one 143.18 110–112 12.1 1.32

Data derived from crystallographic and chromatographic analyses using SHELX and ORTEP-3 for structural validation .

Reactivity and Stereochemical Behavior

  • Ring Puckering : Cremer-Pople parameters for (5R)-5-Ethyloxazolidine-2-one reveal a moderate puckering amplitude (q = 0.42 Å), comparable to 5-methyl derivatives (q = 0.38 Å) but lower than 5-propyl analogs (q = 0.51 Å). The ethyl group induces a pseudo-rotation barrier of ~2.1 kcal/mol, influencing conformational stability .
  • Enantiomeric Purity: Flack parameter analysis (x = 0.02) confirms high enantiopurity (>99% ee) for (5R)-5-Ethyloxazolidine-2-one, critical for its role in chiral synthesis. In contrast, (5S)-enantiomers synthesized via non-catalytic routes show x = 0.15 (88% ee) .

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